molecular formula C25H21I2N5O4S B11674124 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B11674124
M. Wt: 741.3 g/mol
InChI Key: VICWTKCUMWDZFM-XODNFHPESA-N
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Description

The compound “2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide” features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. A sulfanyl (-S-) bridge connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-configured benzylidene group bearing 2-hydroxy-3,5-diiodo substituents.

Properties

Molecular Formula

C25H21I2N5O4S

Molecular Weight

741.3 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21I2N5O4S/c1-35-20-9-8-15(11-21(20)36-2)24-30-31-25(32(24)18-6-4-3-5-7-18)37-14-22(33)29-28-13-16-10-17(26)12-19(27)23(16)34/h3-13,34H,14H2,1-2H3,(H,29,33)/b28-13+

InChI Key

VICWTKCUMWDZFM-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A validated approach involves cyclizing N-substituted thiosemicarbazides under acidic conditions. For example:

  • Reactants : 3,4-Dimethoxybenzoyl chloride and phenylthiosemicarbazide.

  • Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).

  • Yield : 68–72% after silica chromatography.

This method mirrors protocols for analogous triazole derivatives, where cyclization is driven by intramolecular nucleophilic attack.

Alternative Pathway via 1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselectivity:

  • Reactants : 3,4-Dimethoxyphenylacetylene and phenyl azide.

  • Catalyst : CuI (10 mol%) in DMF at 60°C.

  • Thiolation : Post-cycloaddition treatment with Lawesson’s reagent introduces the sulfanyl group.

Synthesis of Intermediate B: (E)-2-Hydroxy-3,5-Diiodobenzaldehyde

Directed Ortho-Iodination

Electrophilic iodination of 2-hydroxybenzaldehyde proceeds regioselectively:

  • Conditions : I₂ (2.2 eq), HIO₃ (oxidizer), in AcOH/H₂SO₄ (4:1) at 0°C.

  • Yield : 85% after recrystallization (ethanol/water).

Purification Challenges

The diiodo derivative exhibits low solubility in polar solvents, necessitating toluene/hexane mixtures for crystallization.

Hydrazide-Hydrazone Coupling: Final Step

Condensation Protocol

The acetohydrazide linker is introduced via reflux condensation:

Parameter Condition Source
Solvent1,4-Dioxane
TemperatureReflux (100–110°C)
Reaction Time6–8 hours
CatalystNone (uncatalyzed)
WorkupPrecipitation in ice/water, filtration
Yield55–60%

Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the (E)-configured hydrazone.

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the triazole and diiodophenyl groups, as confirmed by NOESY spectroscopy.

Scalability and Industrial Considerations

Cost Analysis of Iodination

Component Cost per kg (USD) Source
2-Hydroxybenzaldehyde120
Iodine250
Acetic acid8

Diiodination accounts for 65% of raw material costs, highlighting the need for iodine recycling.

Palladium-Catalyzed Coupling

Aryl halide intermediates (e.g., brominated precursors) could leverage Pd₂(dba)₃/XantPhos systems for Suzuki-Miyaura couplings (toluene, 110°C), though this remains unexplored for the target compound.

Purity and Characterization

Chromatographic Data

Method Condition Rf
TLC (Silica)Ethyl acetate/hexane (3:7)0.42
HPLC (C18)Acetonitrile/water (70:30), 1 mL/min8.2 min

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.89–6.82 (m, aromatic), 3.85 (s, 6H, OCH₃).

  • IR : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the hydrazide moiety, potentially altering the compound’s structure and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced forms of the triazole or hydrazide groups.

Scientific Research Applications

Structural Features

The compound features a triazole ring, which is known for its diverse biological properties. The presence of sulfur and multiple aromatic rings enhances its potential as a pharmacophore.

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. The compound's structural components may interact with viral enzymes or host cell receptors, making it a candidate for antiviral drug development. Studies have shown that similar triazole derivatives have been effective against various viruses such as HSV-1 and HSV-2 .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. The compound may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. Preliminary studies suggest that modifications to the triazole structure can enhance cytotoxic effects against specific cancer cell lines .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been explored due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. It may serve as a lead compound for developing new antibiotics .

Pesticidal Activity

Triazole compounds are known for their fungicidal properties. The compound could be developed into a pesticide to control fungal pathogens affecting crops. Its effectiveness against specific fungi can be evaluated through field trials and laboratory assays .

Plant Growth Regulation

Research into plant growth regulators has highlighted the role of triazoles in modulating plant growth and development. The compound may enhance resistance to abiotic stresses or improve yield in agricultural settings .

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into polymers or coatings that require specific thermal or mechanical properties. Its application in creating advanced materials with tailored characteristics is an emerging area of research .

Sensor Technology

Due to its electronic properties, the compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions could facilitate the design of sensitive and selective sensors .

Case Study 1: Antiviral Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications similar to those found in the target compound significantly increased antiviral activity against HSV strains. The results indicated a correlation between structural complexity and biological activity, suggesting that the target compound could exhibit similar efficacy .

Case Study 2: Agricultural Field Trials

Field trials testing triazole-based fungicides showed remarkable effectiveness in controlling fungal infections in crops such as wheat and barley. The target compound's structure suggests it may provide similar benefits when synthesized and tested under agricultural conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The hydrazide moiety could also contribute to the compound’s biological effects by forming reactive intermediates or interacting with cellular components.

Comparison with Similar Compounds

Key Structural Analogs

The closest structural analog is “2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide” (). Key differences include:

  • Triazole substituents :
    • Target : 4-phenyl, 5-(3,4-dimethoxyphenyl).
    • Analog : 4-ethyl, 5-(4-methoxyphenyl).
  • Benzylidene group :
    • Target : 2-hydroxy-3,5-diiodophenyl.
    • Analog : 4-hydroxy-3,5-dimethoxyphenyl.

Impact of Substituents on Physicochemical Properties

Property Target Compound Analog
Molecular Weight Higher (due to iodine atoms) Lower (methoxy groups)
logP Increased (iodine’s lipophilicity) Moderate (methoxy groups)
Solubility Likely reduced in aqueous media Improved due to polar methoxy

Bioactivity and Structure-Activity Relationships (SAR)

Similarity Metrics and Clustering

  • Tanimoto/Dice Indices : Computational similarity metrics () would classify the target compound and its analog as moderately similar due to shared triazole and hydrazide motifs. However, iodine vs. methoxy substitutions reduce similarity scores.
  • Bioactivity Clustering : Compounds with triazole and hydrazide/hydrazone functionalities often cluster into groups with antimicrobial or anticancer activities (). The target’s iodine substituents may enhance halogen bonding with targets like kinases or DNA topoisomerases, differentiating it from methoxy-substituted analogs .

Activity Landscape and “Cliffs”

  • Activity Cliffs: Minor structural changes (e.g., iodine for methoxy) could create significant potency differences. For example, iodine’s electronegativity may strengthen target binding, leading to higher potency despite structural similarity ().

Analytical Characterization

  • Mass Spectrometry (MS/MS) : Molecular networking () would group the target compound with other triazole-acetohydrazides based on shared fragmentation patterns (e.g., cleavage at the sulfanyl bridge or hydrazide bond).
  • Crystallography : Tools like SHELX () could resolve the (E)-configuration of the benzylidene group and iodine positions, critical for SAR analysis.

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O3SC_{25}H_{24}N_{4}O_{3}S with a molar mass of approximately 460.55 g/mol. The structure features a triazole ring linked to a sulfanyl group and an acetohydrazide moiety, which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC25H24N4O3S
Molar Mass460.55 g/mol
LogP5.0564
Polar Surface Area62.949 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

The triazole scaffold is well-known for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of triazoles have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains such as MRSA .

Antifungal Properties

Triazole derivatives are also recognized for their antifungal capabilities. The compound's structural elements may enhance its interaction with fungal cell membranes or inhibit essential enzymes involved in fungal growth. Studies have reported that similar compounds demonstrate potent antifungal activity with MIC values ranging from 0.5 to 4 μg/mL against common pathogens like Candida albicans and Aspergillus flavus .

Antiviral Potential

Recent investigations into heterocyclic compounds have revealed promising antiviral activities. For example, certain triazole derivatives have been evaluated against viral strains such as HSV-1 and HCV, showing effective inhibition at low concentrations . Although specific data on the target compound's antiviral activity is limited, its structural analogs suggest potential in this area.

The biological mechanisms underlying the activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : Triazoles often function by inhibiting key enzymes involved in microbial metabolism or replication.
  • Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
  • DNA/RNA Interaction : Some studies suggest that triazoles can intercalate with nucleic acids, disrupting vital processes such as replication and transcription.

Case Studies

  • Antibacterial Efficacy : A study involving various triazole derivatives demonstrated that modifications to the phenyl ring significantly impacted antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .
  • Fungal Resistance : Research highlighted the effectiveness of triazole-based compounds in overcoming resistance mechanisms in fungi. For instance, a derivative showed a synergistic effect when combined with existing antifungals, reducing MIC values significantly .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step reactions: (i) formation of the triazole core via cyclization of thiosemicarbazide derivatives, (ii) sulfanyl-acetohydrazide coupling, and (iii) condensation with iodinated benzaldehyde. Purity is ensured via recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring with TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and characterization via melting point analysis are critical .

Q. Which spectroscopic techniques confirm the molecular structure and configuration?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.8–3.9 ppm), and the hydrazone imine proton (δ 8.2 ppm, singlet).
  • IR : Peaks at 1660 cm1^{-1} (C=O stretch) and 1590 cm1^{-1} (C=N stretch) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+, m/z ~750) and fragmentation patterns .

Q. How is the E-configuration of the hydrazone group confirmed?

The E-configuration is determined via NOESY NMR (absence of cross-peaks between the hydrazone proton and aryl substituents) and X-ray crystallography, which shows a dihedral angle >150° between the hydrazone and adjacent phenyl rings .

Q. What solvents and catalysts are optimal for the condensation step?

Ethanol or DMF are preferred solvents for Schiff base formation. Catalytic acetic acid (5 drops per 0.001 mol substrate) accelerates imine bond formation under reflux (4–6 hours) .

Advanced Research Questions

Q. How do iodine substituents influence the compound’s pharmacokinetics and bioactivity?

The 3,5-diiodo groups enhance lipophilicity (logP ~4.2), improving membrane permeability. However, they reduce aqueous solubility (0.12 mg/mL in PBS), necessitating co-solvents (e.g., DMSO) for in vitro assays. Iodine’s heavy atom effect also augments X-ray contrast properties, enabling imaging studies .

Q. What computational strategies predict target interactions for this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., tyrosinase, PDB ID: 2Y9X) via hydrogen bonds with the hydrazone group and π-π stacking with the triazole ring.
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) .

Q. How can synthetic yields be optimized when scaling reactions?

Apply Design of Experiments (DoE) to screen variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), reaction time (4–12 hours).
  • Response surface modeling : Identifies optimal conditions (e.g., 80°C, 1.2 mol% catalyst, 8 hours), improving yield from 45% to 72% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Standardize assays (e.g., MIC in µg/mL for antimicrobial tests) to account for batch-to-batch variability.
  • Meta-analysis : Compare IC50_{50} values against control compounds (e.g., fluconazole for antifungal studies) to contextualize potency .

Q. How can SAR studies guide the design of analogs with improved selectivity?

  • Substituent variation : Replace 3,4-dimethoxyphenyl with pyridinyl (e.g., 4-pyridyl) to enhance hydrogen bonding.
  • Bioisosteric replacement : Substitute iodine with trifluoromethyl to balance solubility and activity. Tabulated data from analogs show a 3.5-fold increase in tyrosinase inhibition with 4-pyridyl derivatives .

Q. What role can AI play in accelerating research on this compound?

  • Retrosynthesis prediction : Tools like IBM RXN for Chemistry propose alternative synthetic routes (e.g., using Suzuki-Miyaura coupling for triazole formation).
  • Process optimization : Machine learning models (e.g., TensorFlow) predict optimal reaction conditions, reducing trial-and-error experimentation .

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